molecular formula C4H6O2 B14649844 Buta-1,3-diene-1,1-diol CAS No. 50974-72-6

Buta-1,3-diene-1,1-diol

Cat. No.: B14649844
CAS No.: 50974-72-6
M. Wt: 86.09 g/mol
InChI Key: DMRQNVSXQIVTKL-UHFFFAOYSA-N
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Description

Buta-1,3-diene-1,1-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a butadiene backbone. This compound is a derivative of butadiene, which is a conjugated diene with significant industrial importance. The presence of hydroxyl groups in this compound imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Buta-1,3-diene-1,1-diol can be synthesized through several methods. One common approach involves the catalytic transformation of ethanol into butadiene, followed by selective hydroxylation. The process typically begins with the dehydrogenation of ethanol to form acetaldehyde, which then undergoes aldol condensation to produce 1,3-butanediol. Subsequent dehydration of 1,3-butanediol yields butadiene, which can be hydroxylated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of homogeneous catalysts to facilitate the transformation of butadiene into the desired diol. The process may include steps such as selective hydrogenation and hydroxylation under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds in the butadiene backbone can be reduced to form saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of saturated diols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Buta-1,3-diene-1,1-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of buta-1,3-diene-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The conjugated diene structure allows for participation in pericyclic reactions, such as the Diels-Alder reaction, which is crucial in the synthesis of cyclic compounds .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A conjugated diene with similar reactivity but lacks hydroxyl groups.

    1,3-Butanediol: A diol with a saturated backbone, differing in reactivity and applications.

    Isoprene: Another conjugated diene used in polymer synthesis.

Uniqueness

Buta-1,3-diene-1,1-diol is unique due to the presence of both hydroxyl groups and a conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

50974-72-6

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

buta-1,3-diene-1,1-diol

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3,5-6H,1H2

InChI Key

DMRQNVSXQIVTKL-UHFFFAOYSA-N

Canonical SMILES

C=CC=C(O)O

Origin of Product

United States

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